molecular formula C21H30O2 B593202 Delta8-THC-d9 CAS No. 1329805-78-8

Delta8-THC-d9

Cat. No. B593202
CAS RN: 1329805-78-8
M. Wt: 323.524
InChI Key: HCAWPGARWVBULJ-OGIBJJSFSA-N
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Description

Synthesis Analysis

The synthesis of Delta8-THC-d9 is typically achieved by isolating CBD from hemp and cyclizing it under mild reaction conditions to generate Δ8-THC and Δ9-THC in various yields and ratios . This process is technically challenging due to the structural resemblance between Δ8-THC and Δ9-THC .


Molecular Structure Analysis

The molecular structure of Delta8-THC-d9 is similar to that of Delta9-THC. The difference lies in the position of a carbon-carbon double bond . This slight difference in structure can lead to different effects when these compounds interact with the body’s endocannabinoid system .


Chemical Reactions Analysis

In terms of chemical reactions, Delta8-THC-d9 can be distinguished from Delta9-THC using high-performance liquid chromatography-tandem mass spectrometry . This method allows for the resolution and quantification of active Δ8-THC and Δ9-THC, while also confirming the presence of their inactive metabolites .

Scientific Research Applications

Forensic Toxicology

Delta8-THC-d9 and its isomers are attractive analytical targets to detect cannabis use . A study describes a validated method to resolve and quantify active Delta8-THC-d9 in blood while qualitatively confirming the inactive metabolites in blood and urine . This procedure offers a clear solution to untangling mixtures of these isomers, particularly in cases where Delta8-THC-d9 and its metabolite are the sole or dominant form .

Pharmacokinetics

The effects of Delta8-THC-d9 on the human body remain largely unexplored, as do the pharmacokinetic differences between Delta8-THC-d9 and other cannabinoids . A recent screen of Delta8-THC-d9 products found that the majority contained heavy metal contamination and that the reported vs. actual compositions of commercial products did not agree .

Legal Implications

The rise of Delta8-THC-d9 is tied to the US Agricultural Improvement Act of 2018 and the deregulation of hemp . The cannabis plant naturally produces very little of Delta8-THC-d9, but it can be readily synthesized in large quantities, in the laboratory, from hemp-derived cannabidiol (CBD) .

Health and Disease

The purpose of a review was to differentiate Delta8-THC-d9 and other cannabinoids as they relate to human health and disease . Delta8-THC-d9 is a novel cannabinoid becoming increasingly used following the passage of the US Agricultural Improvement Act of 2018 .

Drug Testing

Baseline separation was achieved in the entire quantitation range between Delta8-THC-d9 and its isomer . The quantitation range of Delta8-THC-d9 was from 0.1 to 800 ng/mL . Two hundred human subject oral fluid samples were analyzed with this method after solid phase extraction .

Market Analysis

The growing popularity of Delta8-THC-d9 is exceeding our understanding of its effects . The first survey of Delta8-THC-d9 users was published in 2021 and revealed alarming but informative trends of user experiences and views of the drug .

Mechanism of Action

Delta8-THC-d9 acts as a partial agonist at the CB1 and CB2 receptors in mammals . Activation of the CB1 receptor, primarily found in the central nervous system, decreases the concentration of the second messenger molecule cAMP by inhibiting adenylate cyclase .

Future Directions

The future of Delta8-THC-d9 is uncertain due to regulatory ambiguities and safety concerns . As research continues, there may be potential for therapeutic applications, but more studies are needed to fully understand its effects and safety profile .

properties

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17-/m1/s1/i1D3,5D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAWPGARWVBULJ-OGIBJJSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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